3-(2-{[2,3'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(4-fluorophenyl)methyl]urea
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Overview
Description
3-(2-{[2,3'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(4-fluorophenyl)methyl]urea is a complex organic compound that features a unique combination of fluorophenyl, hydroxyethyl, and thiophene groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-{[2,3'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(4-fluorophenyl)methyl]urea typically involves multiple steps, starting with the preparation of the thiophene derivatives. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of sulfur with various carbonyl compounds under specific conditions.
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: 3-(2-{[2,3'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(4-fluorophenyl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
3-(2-{[2,3'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(4-fluorophenyl)methyl]urea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the areas of anti-inflammatory and anticancer therapies.
Mechanism of Action
The mechanism of action of 3-(2-{[2,3'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(4-fluorophenyl)methyl]urea involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, the thiophene rings may interact with proteins involved in signal transduction pathways, while the fluorophenyl group can enhance binding affinity and specificity.
Comparison with Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, exhibit various pharmacological properties.
Fluorophenyl Compounds: Similar compounds with fluorophenyl groups are known for their enhanced binding properties and stability.
Uniqueness: 3-(2-{[2,3'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(4-fluorophenyl)methyl]urea is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O2S2/c19-14-3-1-12(2-4-14)9-20-18(23)21-10-15(22)17-6-5-16(25-17)13-7-8-24-11-13/h1-8,11,15,22H,9-10H2,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEWXZVYBAZAUQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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